molecular formula C9H11FN2O3 B2418024 2-Amino-3-fluoro-4,5-dimethoxybenzamide CAS No. 1314393-22-0

2-Amino-3-fluoro-4,5-dimethoxybenzamide

Cat. No. B2418024
CAS RN: 1314393-22-0
M. Wt: 214.196
InChI Key: NKFOONRRXFWWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-fluoro-4,5-dimethoxybenzamide is a chemical compound with the molecular formula C9H11FN2O3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-fluoro-4,5-dimethoxybenzamide can be represented by the SMILES string O=C(N)C(C(N)=C1)=CC(OC)=C1OC . The InChI key for this compound is RLWBNRZPIQCPFT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 214.19 . The boiling point is 298.3°C at 760 mmHg .

Scientific Research Applications

Enzymatic Defluorination

Fluorine-containing compounds like “2-Amino-3-fluoro-4,5-dimethoxybenzamide” are widely used due to their unique properties. However, they do not easily break down in nature, leading to their accumulation in the environment and the human body . The enzymatic defluorination of these compounds has gained increasing attention . This process involves the use of enzymes to cleave C–F bonds, which have the highest dissociation energy found in organic compounds .

Use in Boron Neutron Capture Therapy

Arylboronic acids, which can be derived from compounds like “2-Amino-3-fluoro-4,5-dimethoxybenzamide”, have been widely used in boron neutron capture therapy . This is a form of radiation therapy for treating cancer .

Use in Feedback Control Drug Transport Polymers

Arylboronic acids derived from “2-Amino-3-fluoro-4,5-dimethoxybenzamide” have also been used in feedback control drug transport polymers in cancer treatment . These polymers can control the release of drugs, improving their effectiveness .

Synthesis of Fluorinated Pyridines

“2-Amino-3-fluoro-4,5-dimethoxybenzamide” can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Use in the Treatment of Organophosphorus Nerve-Agent Poisoning

Fluorine-containing pyridine aldoximes derived from compounds like “2-Amino-3-fluoro-4,5-dimethoxybenzamide” have potential use for the treatment of organophosphorus nerve-agent poisoning .

Use in the Synthesis of Biological Active Compounds

Methods for the synthesis of F 18 substituted pyridines, which are of special interest as potential imaging agents for various biological applications, can also involve "2-Amino-3-fluoro-4,5-dimethoxybenzamide" .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Sens. 1 . It is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . The safety information pictograms include GHS06 .

properties

IUPAC Name

2-amino-3-fluoro-4,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3/c1-14-5-3-4(9(12)13)7(11)6(10)8(5)15-2/h3H,11H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFOONRRXFWWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)N)N)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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